molecular formula C11H17NO B6270648 (2R)-1-(dimethylamino)-3-phenylpropan-2-ol CAS No. 2763741-22-4

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol

Cat. No.: B6270648
CAS No.: 2763741-22-4
M. Wt: 179.3
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Description

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is a chiral compound with a secondary alcohol and a dimethylamino group attached to a phenylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 1-(dimethylamino)-3-phenylpropan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions . Another approach involves the reductive amination of 3-phenylpropanal with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: 1-(dimethylamino)-3-phenylpropan-2-one.

    Reduction: 1-(dimethylamino)-3-phenylpropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2R)-1-(dimethylamino)-3-phenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can engage in hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(dimethylamino)-3-phenylpropan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-(dimethylamino)-3-phenylpropan-2-one: The oxidized form of the compound.

    1-(dimethylamino)-3-phenylpropanamine: The reduced form of the compound.

Uniqueness

(2R)-1-(dimethylamino)-3-phenylpropan-2-ol is unique due to its chiral nature and the presence of both a secondary alcohol and a dimethylamino group.

Properties

CAS No.

2763741-22-4

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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